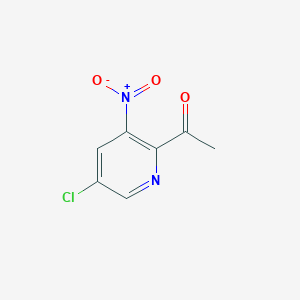

1-(5-Chloro-3-nitropyridin-2-yl)ethanone

Description

1-(5-Chloro-3-nitropyridin-2-yl)ethanone is a pyridine derivative featuring a chloro substituent at position 5, a nitro group at position 3, and an ethanone moiety at position 2. Pyridine-based compounds are pivotal in pharmaceuticals and agrochemicals due to their electronic and steric characteristics, which influence reactivity and biological activity .

Properties

Molecular Formula |

C7H5ClN2O3 |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

1-(5-chloro-3-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 |

InChI Key |

VUJTUYSRRBBORP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)ethanone typically involves the nitration of 5-chloro-2-pyridone followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Chloro-3-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids .

Scientific Research Applications

1-(5-Chloro-3-nitropyridin-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

- 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS 1432754-46-5): Structural Difference: Fluorine replaces chlorine at position 3. However, its smaller atomic radius reduces steric hindrance compared to chlorine.

- 1-(5-Nitropyridin-2-yl)ethanone (CAS 31557-75-2): Structural Difference: Lacks the chloro substituent at position 4. Impact: Absence of chlorine reduces molecular weight (C₇H₆N₂O₃ vs. C₇H₅ClN₂O₃) and may lower lipophilicity. Nitro groups dominate electronic effects, directing further substitution reactions meta to their position .

Benzene-Based Analogs

- 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3): Structural Difference: Benzene ring instead of pyridine, with nitro at position 2 and chloro at position 5. Physical Properties: Melting point 58–61°C, boiling point 332.2°C. Applications: Used as an intermediate in pharmaceuticals and dyes.

- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone (CAS 66108-30-3): Structural Difference: Hydroxyl and methyl groups replace chloro and pyridine nitrogen. Impact: Hydroxyl groups enhance solubility via hydrogen bonding, while methyl groups increase steric bulk. Such substitutions are common in dye chemistry .

Key Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point | Boiling Point |

|---|---|---|---|---|

| 1-(5-Chloro-3-nitropyridin-2-yl)ethanone* | C₇H₅ClN₂O₃ | 200.58 (calc.) | Not reported | Not reported |

| 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone | C₇H₅FN₂O₃ | 196.13 | – | – |

| 1-(5-Chloro-2-nitrophenyl)ethanone | C₈H₆ClNO₃ | 199.59 | 58–61°C | 332.2°C |

*Estimated values based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.